(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Description
Overview of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
This compound represents a sophisticated chiral organic compound that combines the reactivity of an epoxide ring with the unique electronic properties imparted by a trifluoromethyl-substituted phenoxy group. The molecular formula C₁₀H₉F₃O₂ and molecular weight of 218.17 g/mol characterize this compound as a medium-sized organic molecule with distinct stereochemical properties. The presence of the (S)-designation indicates the specific absolute configuration at the chiral center adjacent to the oxirane ring, making this compound particularly valuable in asymmetric synthesis applications where stereochemical control is paramount.
The structural architecture of this compound encompasses several key functional elements that contribute to its chemical behavior and synthetic utility. The oxirane ring, a three-membered cyclic ether containing one oxygen atom and two carbon atoms, serves as the primary reactive site for nucleophilic attack and ring-opening reactions. This epoxide functionality is known for its high ring strain and consequent reactivity, making it an excellent electrophilic partner in various organic transformations. The trifluoromethyl group (-CF₃) attached to the para position of the phenyl ring significantly influences the electronic properties of the molecule, acting as a strong electron-withdrawing group that enhances the electrophilicity of the epoxide ring and contributes to the compound's unique chemical behavior.
The phenoxy linkage connecting the aromatic ring to the oxirane-containing chain provides both structural rigidity and electronic communication between the aromatic system and the reactive epoxide center. This connectivity pattern allows for effective transmission of electronic effects from the trifluoromethyl substituent to the reaction site, influencing both the reactivity and selectivity of chemical transformations involving this compound. The overall molecular architecture represents a carefully designed balance between reactivity and stability, making it suitable for various synthetic applications while maintaining sufficient chemical stability for handling and storage.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of fluorinated organic chemistry and asymmetric synthesis methodologies that gained prominence in the late twentieth century. The incorporation of trifluoromethyl groups into organic molecules became increasingly important as researchers recognized their ability to modulate lipophilicity, metabolic stability, and electronic properties. Early work on glycidyl ethers, particularly phenyl glycidyl ether and its derivatives, established the fundamental synthetic approaches that would later be adapted for more complex fluorinated analogs.
The synthesis of chiral epoxides gained significant momentum following the development of asymmetric epoxidation methodologies, particularly the groundbreaking work that led to recognition of asymmetric catalysis in organic synthesis. These methodological advances provided the foundation for accessing enantiomerically pure epoxides like this compound with high stereochemical fidelity. The specific compound under discussion represents an evolution of these earlier synthetic approaches, incorporating the advantages of fluorine chemistry with the well-established reactivity patterns of chiral epoxides.
Patent literature from the early 2000s reveals the emergence of this compound as an intermediate in pharmaceutical research, particularly in the development of peroxisome proliferator-activated receptor delta modulators. The discovery that para-alkylthiophenoxyacetic acids could serve as potent and selective peroxisome proliferator-activated receptor delta agonists led to increased interest in related trifluoromethyl-containing intermediates, including this compound as a key synthetic building block. This pharmaceutical context provided much of the initial driving force for the development of efficient synthetic routes to this compound and its analogs.
The historical progression from simple glycidyl ethers to complex fluorinated chiral epoxides reflects broader trends in medicinal chemistry toward the incorporation of fluorine-containing functional groups. The recognition that trifluoromethyl groups could significantly enhance the pharmacological properties of drug molecules created a strong incentive for developing practical synthetic methods for accessing compounds like this compound. This historical trajectory continues to influence contemporary research directions in both synthetic methodology and pharmaceutical applications.
Significance in Modern Organic and Materials Chemistry
The significance of this compound in contemporary chemistry stems from its unique combination of structural features that address multiple challenges in modern synthetic chemistry and materials science. In organic synthesis, this compound serves as a versatile chiral building block that enables the construction of complex molecular architectures with precise stereochemical control. The presence of both the reactive epoxide ring and the electron-withdrawing trifluoromethyl group creates opportunities for diverse chemical transformations while providing enhanced electronic properties that are highly valued in pharmaceutical applications.
In the field of materials chemistry, compounds containing trifluoromethyl groups have demonstrated exceptional utility in the development of advanced polymeric materials with improved properties. Research has shown that the incorporation of trifluoromethyl pendant groups into epoxy resins can significantly improve dielectric properties, thermal stability, and hydrophobic performance. The specific compound this compound contributes to this field by serving as a monomer or crosslinking agent in the synthesis of fluorinated epoxy resins with enhanced performance characteristics.
The asymmetric synthesis applications of this compound reflect its importance in addressing the growing demand for enantiomerically pure intermediates in pharmaceutical manufacturing. The ability to access single enantiomers of bioactive molecules has become increasingly critical as regulatory agencies place greater emphasis on the stereochemical purity of drug substances. This compound provides a chiral pool approach to accessing complex pharmaceutical intermediates while maintaining the beneficial properties associated with trifluoromethyl substitution.
Contemporary research in organocatalytic asymmetric epoxidation has further enhanced the significance of this compound by providing environmentally benign methods for its synthesis. Metal-free catalytic systems have been successfully employed to access chiral epoxides with high enantioselectivity, making this compound more accessible for research and commercial applications. These methodological advances align with broader trends toward sustainable chemistry and reduced reliance on heavy metal catalysts in synthetic processes.
Scope and Objectives of the Research Article
This research article aims to provide a comprehensive analysis of this compound from multiple perspectives, integrating structural characterization, synthetic methodologies, and applications across various chemical disciplines. The primary objective is to consolidate the current understanding of this compound's properties and reactivity patterns while identifying opportunities for future research and development. The scope encompasses both fundamental chemical properties and practical applications, with particular emphasis on the unique characteristics that distinguish this compound from related epoxide derivatives.
The investigation will examine the synthetic approaches available for accessing this compound with high enantiomeric purity, comparing traditional methods with emerging catalytic technologies. Special attention will be given to the role of asymmetric catalysis in enabling efficient and selective synthesis of this chiral epoxide. The analysis will include evaluation of reaction conditions, catalyst systems, and mechanistic considerations that influence both yield and stereochemical outcome.
A detailed examination of the compound's reactivity profile will constitute a central component of this article, focusing on the diverse chemical transformations that can be achieved through nucleophilic ring-opening of the epoxide ring. The influence of the trifluoromethyl group on reaction rates, regioselectivity, and stereochemical outcomes will be analyzed through comparison with non-fluorinated analogs. This reactivity analysis will provide the foundation for understanding the compound's utility in synthetic applications.
The research scope also encompasses applications in materials science, particularly the role of this compound in the development of advanced polymeric materials. The investigation will examine how the incorporation of this compound into polymer networks affects mechanical properties, thermal stability, and surface characteristics. The analysis will include both experimental data and theoretical considerations regarding structure-property relationships in fluorinated polymeric materials.
Table 1: Key Physical and Chemical Properties of this compound
Properties
IUPAC Name |
(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 4-(trifluoromethyl)phenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to covalent modification and inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues, their substituents, and distinguishing features:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group enhances lipophilicity in all analogues, improving membrane permeability. However, compounds with extended substituents (e.g., 4b’s nitro group or the ether chain in ) exhibit reduced solubility in polar solvents .
- Stability: Epoxides with electron-withdrawing groups (e.g., -CF₃, -NO₂) show greater resistance to nucleophilic attack compared to non-fluorinated analogues .
Research Findings and Trends
- Fluorine Impact : The -CF₃ group in all analogues enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Synthetic Challenges : Enantioselective synthesis of S-configuration epoxides requires chiral catalysts or resolution techniques, whereas racemic routes (e.g., ) are more cost-effective but less selective.
Biological Activity
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral organic compound characterized by its epoxide structure, which includes a three-membered ring containing one oxygen atom. The trifluoromethyl group attached to the phenoxy moiety enhances its electron-withdrawing properties, contributing to its unique chemical behavior and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₉F₃O₂, with a molecular weight of 218.17 g/mol. The presence of a chiral center allows this compound to exhibit different interactions with other chiral molecules, making it valuable in asymmetric synthesis applications. Its epoxide structure is particularly reactive due to the strain in the three-membered ring, which can undergo nucleophilic attack by various biological molecules.
Mechanisms of Biological Activity
-
Reactivity with Biological Targets :
- The epoxide group in this compound can react with nucleophiles such as amino acids in enzyme active sites, leading to covalent modifications that may inhibit enzyme activity. This mechanism is significant in drug development, particularly for compounds targeting specific enzymes or receptors.
-
Interaction with Metabolic Pathways :
- Preliminary studies suggest that this compound may activate AMP-activated protein kinase (AMPK), indicating potential interactions with metabolic pathways. However, further research is needed to fully elucidate these mechanisms and their implications.
-
Lipophilicity and Bioavailability :
- The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its bioavailability and metabolic stability, making it a candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | Epoxide | Used in medicinal chemistry |
| 2-methyl-2-((p-tolyloxy)methyl)oxirane | Substituted phenol | Different substituents lead to varied reactivity |
| 2-(4-(benzyloxy)butyl)oxirane | Longer carbon chain | Variation in carbon chain length affects properties |
This table illustrates how this compound stands out due to its trifluoromethyl group, which imparts distinct electronic characteristics and enhances its potential applications in drug design and synthesis processes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds containing trifluoromethyl groups similar to this compound:
- Fungicidal Activity : A study on novel 2-methyl-4-trifluoromethyl-thiazole derivatives indicated that compounds with similar structural features exhibited fungicidal activity, suggesting that trifluoromethyl groups may enhance biological potency against fungal targets .
- Inhibitory Potency : Research has shown that introducing a trifluoromethyl group at specific positions on phenolic rings can significantly increase inhibitory potency against various biological targets. For example, SAR studies revealed that such modifications could enhance the inhibition of serotonin uptake by up to six-fold compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the stereoselective synthesis methods for (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane?
- Methodology :
- Epoxide Formation : Start with (S)-epichlorohydrin or a chiral glycidol derivative. React with 4-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group via nucleophilic substitution .
- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to ensure enantiomeric purity. For example, lipase-mediated kinetic resolution of racemic intermediates can yield the (S)-enantiomer with >98% ee .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water to isolate the product.
Q. How is the stereochemistry and purity of this compound verified experimentally?
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to confirm enantiomeric excess (ee) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm stereochemistry. The oxirane protons (δ 3.1–3.5 ppm) exhibit distinct splitting patterns depending on the spatial arrangement .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .
Q. What are the common reactivity patterns of this oxirane in ring-opening reactions?
- Nucleophilic Attack :
- Aminolysis : React with primary/secondary amines (e.g., benzylamine) in THF at 60°C to form β-amino alcohols. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
- Acid-Catalyzed Hydrolysis : Use H₂SO₄ in dioxane/water (1:1) to yield vicinal diols, with regioselectivity influenced by the electron-withdrawing trifluoromethyl group .
Advanced Research Questions
Q. How to resolve contradictions in stereochemical assignments between NMR and computational models?
- Case Study : If H NMR suggests an (R)-configuration but DFT calculations predict (S), perform NOESY NMR to assess spatial proximity of protons. For example, cross-peaks between the oxirane methylene and the trifluoromethyl-substituted aryl group can confirm the (S)-configuration .
- Validation : Compare experimental optical rotation ([α]) with literature values for (S)-enantiomers (e.g., +15° to +25° in chloroform) .
Q. What experimental variables optimize regioselectivity in aminolysis reactions?
- Key Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor attack at the less hindered oxirane carbon, while nonpolar solvents (toluene) may shift selectivity due to steric effects .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and direct nucleophilic attack. For example, Zn²⁺ coordinates with the oxirane oxygen, enhancing selectivity for β-amino alcohol formation (yield: 85–92%) .
- DOE Approach : Design a factorial experiment varying temperature (40–80°C), solvent, and catalyst load to map selectivity trends.
Q. How to model the electronic effects of the trifluoromethyl group on reaction kinetics?
- Computational Methods :
- DFT Calculations : Use B3LYP/6-31G(d) to compare charge distribution in the oxirane ring. The CF₃ group withdraws electron density, increasing the electrophilicity of the adjacent carbon (Mulliken charge: +0.25 vs. +0.12 for non-substituted analogs) .
- Kinetic Isotope Effects (KIE) : Substitute H with H in the oxirane to study rate-determining steps in hydrolysis or aminolysis .
Q. What strategies identify and characterize byproducts in large-scale syntheses?
- Byproduct Detection :
- LC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect oligomers or dimeric ethers (m/z 400–450) formed via over-alkylation .
- GC-MS : Analyze volatile byproducts (e.g., epoxide ring-opened diols) with a DB-5MS column (He carrier gas, 1 mL/min) .
Notes
- Stereochemical Nomenclature : Full IUPAC names used; no abbreviations.
- Advanced Focus : Emphasis on resolving experimental contradictions (e.g., NMR vs. XRD) and mechanistic modeling.
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
